4,6-Difluoro-1H-indole-3-carbaldehyde
CAS No.: 1158418-22-4
Cat. No.: VC4972825
Molecular Formula: C9H5F2NO
Molecular Weight: 181.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158418-22-4 |
|---|---|
| Molecular Formula | C9H5F2NO |
| Molecular Weight | 181.142 |
| IUPAC Name | 4,6-difluoro-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H5F2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H |
| Standard InChI Key | HZSRELFPJCHEQO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC=C2C=O)F)F |
Introduction
Chemical and Structural Properties
4,6-Difluoro-1H-indole-3-carbaldehyde has the molecular formula C₉H₅F₂NO and a molecular weight of 181.14 g/mol . The presence of fluorine atoms introduces electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The aldehyde group at the 3-position enables diverse functionalization through nucleophilic additions or condensations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅F₂NO | |
| Molecular Weight | 181.14 g/mol | |
| CAS Number | 1158418-22-4 | |
| Purity | ≥95% |
The compound’s structure has been confirmed via spectroscopic methods, including NMR and mass spectrometry. The fluorine atoms at positions 4 and 6 create steric and electronic effects that differentiate it from non-fluorinated or mono-fluorinated indoles .
Synthetic Routes
Direct Synthesis Strategies
The synthesis of 4,6-Difluoro-1H-indole-3-carbaldehyde typically begins with fluorination of indole precursors. One approach involves:
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Fluorination of 4,6-Dihydroxyindole: Using diethylaminosulfur trifluoride (DAST) or related fluorinating agents to replace hydroxyl groups with fluorine .
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Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide (DMF) facilitate formylation at the 3-position .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Fluorination | DAST, DCM, 0°C to RT | 60-70% | |
| Formylation | POCl₃, DMF, 80°C | 50-55% |
Palladium-Catalyzed Functionalization
Recent advances in C–H activation have enabled direct functionalization of the indole core. For example, Pd(II)-catalyzed arylation of 4,6-Difluoro-1H-indole-3-carbaldehyde with aryl iodides yields biaryl indole derivatives under mild conditions . This method avoids protecting groups, enhancing synthetic efficiency.
Reactivity and Derivative Formation
The aldehyde group at position 3 is highly reactive, participating in:
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Nucleophilic Additions: Amines or alcohols form Schiff bases or acetals, respectively.
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Oxidation/Reduction: The aldehyde oxidizes to carboxylic acids (e.g., using KMnO₄) or reduces to alcohols (e.g., NaBH₄).
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups .
Table 3: Common Reactions and Products
Applications in Drug Discovery
Antimicrobial Agents
Fluorinated indoles exhibit enhanced antimicrobial activity due to improved membrane permeability. Derivatives of 4,6-Difluoro-1H-indole-3-carbaldehyde have shown activity against Staphylococcus aureus (MIC: 2–4 µg/mL), outperforming non-fluorinated analogues.
Kinase Inhibitors
The compound serves as a scaffold for FLT3 kinase inhibitors, critical in acute myeloid leukemia (AML) therapy. A 2022 study reported derivatives with IC₅₀ values <0.1 µM against FLT3-ITD mutant cell lines .
Table 4: Biological Activity of Selected Derivatives
| Derivative | Target | IC₅₀/MIC | Source |
|---|---|---|---|
| 3-(4-Methoxyphenyl) | FLT3 Kinase | 0.089 µM | |
| 3-Hydrazinylmethyl | S. aureus | 2.1 µg/mL |
Industrial and Material Science Applications
4,6-Difluoro-1H-indole-3-carbaldehyde is utilized in:
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Organic Electronics: As a precursor for conductive polymers due to its electron-deficient aromatic system.
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Fluorescent Probes: Functionalized derivatives exhibit tunable emission properties for bioimaging .
Challenges and Future Directions
Despite its utility, challenges include:
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Synthetic Complexity: Low yields in fluorination steps (50–70%) necessitate optimization .
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Stability Issues: The aldehyde group is prone to oxidation, requiring inert storage conditions .
Future research should explore:
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